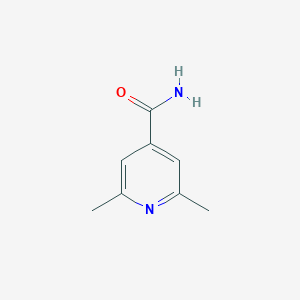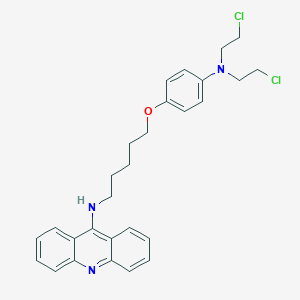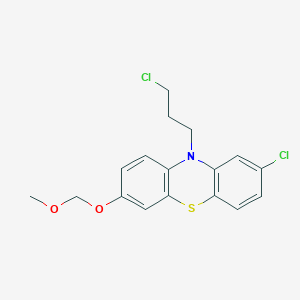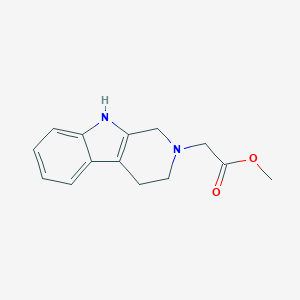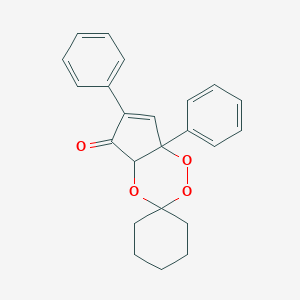
Hexatroxanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its light yellow to light brown color and solid state at room temperature . It has a molecular formula of C10H7NO5 and a molecular weight of 221.17 g/mol . The compound is notable for its antibacterial and antioxidant activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin typically involves the nitration of 7-Hydroxy-4-methylcoumarin. One common method is the Pechmann condensation, which uses resorcinol and ethyl acetoacetate as starting materials . The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating under reflux conditions . After the reaction, the product is purified through recrystallization using ethanol .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-4-methyl-8-nitrocoumarin are not widely documented, the general approach involves large-scale synthesis using similar starting materials and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 7-Hydroxy-4-methyl-8-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-Hydroxy-4-methyl-8-aminocoumarin.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives of coumarin.
Reduction: 7-Hydroxy-4-methyl-8-aminocoumarin.
Substitution: Ethers or esters of 7-Hydroxy-4-methyl-8-nitrocoumarin.
科学的研究の応用
7-Hydroxy-4-methyl-8-nitrocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.
Medicine: Potential antioxidant properties make it a candidate for studying oxidative stress-related diseases.
Industry: Used in the development of fluorescent dyes and as a precursor for other coumarin derivatives.
作用機序
The mechanism of action of 7-Hydroxy-4-methyl-8-nitrocoumarin involves its interaction with biological molecules. Its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation in biological membranes .
Similar Compounds:
7-Hydroxy-4-methylcoumarin: Lacks the nitro group, making it less active in certain reactions.
4-Methyl-8-nitrocoumarin: Lacks the hydroxyl group, affecting its solubility and reactivity.
7-Hydroxy-4-methyl-8-aminocoumarin: Formed by the reduction of 7-Hydroxy-4-methyl-8-nitrocoumarin, with different biological activities.
Uniqueness: 7-Hydroxy-4-methyl-8-nitrocoumarin is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of antibacterial and antioxidant properties makes it a valuable compound for various research applications .
特性
CAS番号 |
124378-34-3 |
|---|---|
分子式 |
C23H22O4 |
分子量 |
362.4 g/mol |
IUPAC名 |
6,7a-diphenylspiro[4aH-cyclopenta[e][1,2,4]trioxine-3,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2 |
InChIキー |
VWFPUOYWYFLBNX-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
同義語 |
hexatroxanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
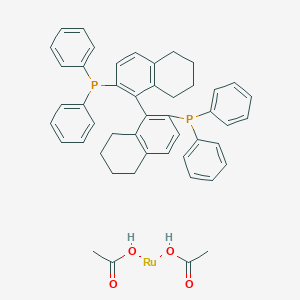
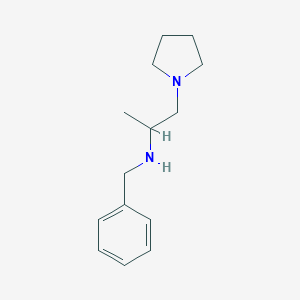
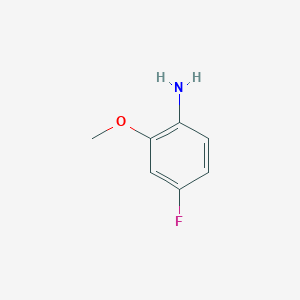
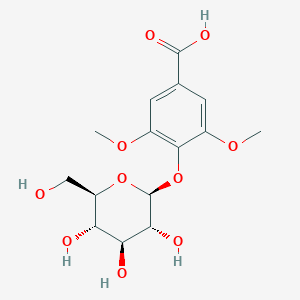
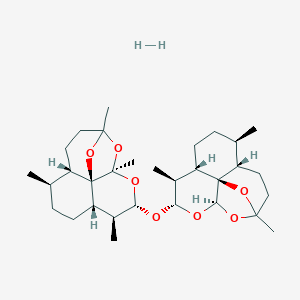


![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
